methyl[(1S)-1-(pyridin-4-yl)ethyl]amine
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Overview
Description
Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine is a chemical compound with the molecular formula C8H12N2. It is also known by its IUPAC name, (1S)-N-methyl-1-(4-pyridinyl)ethanamine. This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, which is further substituted with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method involves the reductive amination of 4-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to receptor sites and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-pyridinyl)ethanamine: Similar structure but lacks the methyl group.
N-methyl-4-pyridinamine: Similar structure but differs in the position of the methyl group.
4-(methylamino)pyridine: Similar structure but differs in the position of the amino group.
Uniqueness
Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity and may influence its binding affinity to biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
42732-16-1 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S)-N-methyl-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m0/s1 |
InChI Key |
MUIKHERDKLRMFH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)NC |
Canonical SMILES |
CC(C1=CC=NC=C1)NC |
Purity |
95 |
Origin of Product |
United States |
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